3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
Description
3-(2-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (CAS: 198560-41-7) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure features a 2-chlorophenyl substituent at the β-position of the propanoic acid backbone and an Fmoc group protecting the α-amino group (Figure 1). This compound is widely utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and its ease of removal via piperidine . The 2-chlorophenyl moiety introduces steric bulk and electron-withdrawing properties, which can influence peptide conformation and intermolecular interactions .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKPNPLIMFSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400760 | |
| Record name | 3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678991-52-1 | |
| Record name | 3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the protection of the amino group with the Fmoc group, followed by the introduction of the chlorophenyl group through a substitution reaction. The final step involves the formation of the propanoic acid backbone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Peptide Synthesis
One of the primary applications of this compound is in peptide synthesis as a non-natural amino acid protecting reagent. The Fmoc group allows for selective modifications during peptide assembly, facilitating the creation of complex peptide structures .
Research indicates that 3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid exhibits several mechanisms of action relevant to cancer research:
- Histone Deacetylase Inhibition : The compound acts as a histone deacetylase inhibitor, which is crucial for regulating gene expression and has therapeutic implications in cancer treatment .
- Induction of Apoptosis : Studies show that it can induce apoptosis in cancer cells by targeting specific pathways associated with heat shock proteins (HSP90 and TRAP1), enhancing its efficacy against malignant cells while sparing normal cells .
- Cell Cycle Arrest : The compound interferes with the cell cycle, leading to growth inhibition in various cancer cell lines, particularly in colorectal cancer models .
Case Studies
- Cancer Therapeutics : A study demonstrated the efficacy of this compound in inhibiting tumor growth in xenograft models, highlighting its potential as a lead compound for developing new anticancer agents.
- Peptide-Based Drug Development : Researchers have utilized this compound in synthesizing peptide analogs that exhibit improved bioavailability and stability compared to natural peptides.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group can protect the amino group during chemical reactions, allowing for selective modifications. The chlorophenyl group can interact with specific binding sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 2-chlorophenyl group distinguishes this compound from analogues with other aryl substitutions. Key comparisons include:
Electronic and Steric Effects
- Chlorine vs. Methyl (2-Cl vs. 2-CH₃): The 2-Cl substituent (target compound) is more electronegative than 2-CH₃, reducing electron density on the phenyl ring. This can stabilize charge-transfer interactions in peptide-antibody complexes .
- Chlorine vs. Trifluoromethyl (2-Cl vs. 2-CF₃): The CF₃ group (e.g., in 3-[2-(trifluoromethyl)phenyl] derivatives) provides greater hydrophobicity and resistance to enzymatic degradation compared to Cl .
Analogues with Alternative Protecting Groups
Fmoc is commonly compared to tert-butoxycarbonyl (Boc) and methoxytrityl (Mtt):
The Fmoc group in the target compound offers milder deprotection conditions compared to Boc, reducing side reactions in sensitive peptides .
Biological Activity
3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid is a complex organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a chlorophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid backbone. The structural formula is represented as follows:
Key Properties:
- Boiling Point: 640.9ºC
- Melting Point: 158ºC
- Density: 1.337 g/cm³
- Flash Point: 341.4ºC
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications that can enhance biological activity. The chlorophenyl moiety is particularly significant for its ability to engage in various biochemical interactions, influencing the compound's pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Many chlorophenyl derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy by increasing the compound's reactivity.
2. Anticancer Activity
Fluorenyl derivatives have been investigated for their potential anticancer effects due to their ability to interfere with cellular mechanisms involved in tumor growth. For instance, some studies suggest that modifications in the fluorenyl structure can lead to enhanced antiproliferative activity against cancer cell lines .
3. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways crucial for cellular function. This property is particularly relevant in drug design, where enzyme inhibitors are sought after for therapeutic interventions .
Case Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial properties of similar fluorene derivatives found that compounds with chlorinated aryl groups exhibited significant inhibitory effects against both planktonic and biofilm states of bacteria. The study highlighted that the nature of substituents on the aryl moiety was critical for determining the spectrum and intensity of antimicrobial activity .
Case Study 2: Anticancer Potential
Research focusing on fluorenone derivatives revealed that certain modifications could enhance antiproliferative activity against various cancer cell lines. These studies utilized molecular docking techniques to predict binding affinities and mechanisms of action against target proteins involved in cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chlorophenol | Chlorinated phenol | Antimicrobial |
| Fluorenone | Fluorene derivative | Anticancer |
| Phenylalanine | Amino acid | Nutritional/Metabolic |
The unique combination of the fluorenyl protecting group with a chlorophenyl moiety in this compound imparts distinct reactivity patterns and biological activities compared to simpler analogs .
Q & A
Basic: What are the standard synthetic routes for introducing the Fmoc group to amino acid derivatives like 3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid?
Methodological Answer:
The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is typically introduced via reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIEA) or N-methylmorpholine. The reaction is carried out in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions to prevent premature deprotection . For sterically hindered substrates like 3-(2-chlorophenyl) derivatives, extended reaction times (2–4 hours) at 0–25°C may be required. After the reaction, purification via silica gel chromatography (using gradients of ethyl acetate/hexane) or preparative HPLC ensures removal of unreacted reagents .
Basic: How should this compound be purified and stored to ensure stability?
Methodological Answer:
Post-synthesis purification commonly employs reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) or flash chromatography. The compound is light-sensitive; thus, storage should be in amber vials under inert gas (argon or nitrogen) at –20°C to prevent degradation. Analytical techniques like LC-MS and ¹H-NMR are critical for verifying purity (>95%) and structural integrity .
Advanced: How does the 2-chlorophenyl substituent influence Fmoc deprotection kinetics compared to other aryl groups (e.g., fluorophenyl)?
Methodological Answer:
The electron-withdrawing nature of the 2-chlorophenyl group may slow Fmoc deprotection under standard basic conditions (e.g., 20% piperidine in DMF). Comparative studies with fluorophenyl analogs () suggest that chloro substituents reduce the rate of β-elimination during deprotection due to increased steric and electronic effects. Researchers should optimize deprotection time (e.g., 30–60 minutes vs. 20 minutes for phenylalanine analogs) and monitor progress via UV absorbance at 301 nm (characteristic of liberated fluorenylmethyl group) .
Advanced: What analytical strategies are recommended to resolve stereochemical inconsistencies in synthesized batches?
Methodological Answer:
Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak IA) with hexane/isopropanol gradients can separate enantiomers. Circular dichroism (CD) spectroscopy is complementary for confirming absolute configuration. For diastereomeric byproducts (e.g., due to racemization during coupling), tandem MS/MS fragmentation and 2D-NMR (COSY, NOESY) help identify structural anomalies .
Basic: What precautions are critical during handling to avoid decomposition?
Methodological Answer:
Avoid prolonged exposure to light, moisture, and acidic/basic environments. Use gloveboxes or Schlenk lines for air-sensitive steps. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential irritant properties (H315, H319 hazard codes) .
Advanced: How can low coupling efficiency in solid-phase peptide synthesis (SPPS) involving this compound be mitigated?
Methodological Answer:
Low yields often arise from steric hindrance from the 2-chlorophenyl group. Optimize activation by using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HOBt/DIC, which enhances coupling efficiency for bulky residues. Pre-activation (5 minutes) of the carboxylate with HATU/DIEA in DMF before adding to the resin improves incorporation rates. Monitoring by Kaiser test or FT-IR (disappearance of free amine peaks at ~3300 cm⁻¹) ensures reaction completion .
Advanced: How to address contradictory data on solubility in polar vs. nonpolar solvents?
Methodological Answer:
Contradictions may stem from the compound’s amphiphilic nature (hydrophobic Fmoc group vs. polar carboxylic acid). Solubility screens using DMSO for stock solutions (10–50 mM) and dilution into aqueous buffers (e.g., PBS with 10% acetonitrile) are recommended. For nonpolar solvents, sonication in dichloromethane with 1% DMF additive improves dispersion. Dynamic light scattering (DLS) can detect aggregation in real-time .
Basic: What spectroscopic techniques confirm successful Fmoc incorporation?
Methodological Answer:
¹H-NMR (δ 7.3–7.8 ppm for fluorenyl aromatic protons) and LC-MS (observed [M+H]+ = 534.60) are primary tools. FT-IR peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C-O-C stretch) further validate Fmoc presence .
Advanced: What computational methods predict the impact of 2-chlorophenyl on peptide conformation?
Methodological Answer:
Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model steric and electronic effects. Density functional theory (DFT) calculations (B3LYP/6-31G*) assess rotational barriers around the Cα-Cβ bond, which influence backbone flexibility. Compare with fluorophenyl analogs () to quantify substituent effects on helical or β-sheet propensity .
Advanced: How to troubleshoot unexpected byproducts during Fmoc removal?
Methodological Answer:
Byproducts may include diketopiperazines (cyclization) or truncated peptides. Use milder deprotection conditions (10% piperidine in DMF for 5 + 15 minutes) and lower temperatures (0–4°C). Additive screening (e.g., 0.1 M HOBt) suppresses side reactions. MALDI-TOF MS identifies byproduct masses, guiding iterative optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
